molecular formula C14H16N2O2S B11814182 2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid

2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11814182
M. Wt: 276.36 g/mol
InChI Key: XWXMCYAYFHKVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid typically involves the reaction of 4-isopropylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-[2-amino-4-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H16N2O2S/c1-8(2)9-3-5-10(6-4-9)13-11(7-12(17)18)19-14(15)16-13/h3-6,8H,7H2,1-2H3,(H2,15,16)(H,17,18)

InChI Key

XWXMCYAYFHKVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O

Origin of Product

United States

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